molecular formula C16H14F2N4O2 B2576031 4-(2-(4-Fluorophenyl)acetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2309729-72-2

4-(2-(4-Fluorophenyl)acetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Cat. No. B2576031
CAS RN: 2309729-72-2
M. Wt: 332.311
InChI Key: OOADFCQEFWBSDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(4-Fluorophenyl)acetyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one, commonly known as FFAPP, is a novel compound that has gained significant attention in the field of medicinal chemistry. FFAPP is a small molecule that has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of FFAPP is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins in the body. FFAPP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, FFAPP can induce cell cycle arrest and apoptosis in cancer cells. FFAPP has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, FFAPP can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
FFAPP has been shown to have several biochemical and physiological effects. In cancer cells, FFAPP can induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and proliferation. In the brain, FFAPP can increase the levels of acetylcholine, leading to improved cognitive function. FFAPP has also been shown to have antiviral and antibacterial properties, making it a potential candidate for the treatment of viral and bacterial infections.

Advantages and Limitations for Lab Experiments

FFAPP has several advantages for lab experiments, including its high potency and selectivity, making it an ideal candidate for drug development. However, FFAPP has several limitations, including its complex synthesis process, which can make it difficult to produce large quantities of pure FFAPP. Additionally, the mechanism of action of FFAPP is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for FFAPP research. One potential direction is to study the effects of FFAPP in combination with other drugs for the treatment of cancer, neurological disorders, and infectious diseases. Another potential direction is to study the long-term effects of FFAPP on the body, including its potential for toxicity and side effects. Finally, future research can focus on optimizing the synthesis process of FFAPP to produce larger quantities of pure FFAPP at a lower cost.

Synthesis Methods

The synthesis of FFAPP is a complex process that involves several steps. The first step involves the synthesis of 4-fluoroacetophenone, which is then reacted with 2-aminopyrimidine to form 4-(2-(4-fluorophenyl)acetyl)pyrimidine. This intermediate is then reacted with piperazine to form FFAPP. The synthesis of FFAPP is a time-consuming and challenging process, but it has been optimized to produce high yields of pure FFAPP.

Scientific Research Applications

FFAPP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and infectious diseases. In cancer research, FFAPP has shown promising results as a potent inhibitor of cancer cell growth and proliferation. In neurological disorders, FFAPP has been shown to have neuroprotective effects and can potentially be used for the treatment of Alzheimer's disease and Parkinson's disease. In infectious diseases, FFAPP has been shown to have antiviral and antibacterial properties, making it a potential candidate for the treatment of viral and bacterial infections.

properties

IUPAC Name

4-[2-(4-fluorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N4O2/c17-12-3-1-11(2-4-12)7-14(23)21-5-6-22(15(24)10-21)16-19-8-13(18)9-20-16/h1-4,8-9H,5-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOADFCQEFWBSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CC2=CC=C(C=C2)F)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.